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E3 ligase Ligand 28

TRIM7 Isothermal Titration Calorimetry Binding Affinity

Researchers require validated TRIM7-selective probes; generic peptide fragments (e.g., Phe-Gln) show negligible binding (KD >50 µM). E3 ligase Ligand 28 (TRIM7-IN-1) is a small-molecule inhibitor of the TRIM7 E3 ubiquitin ligase, developed via structure-based C-degron design. - **Validated affinity:** KD 2.6 µM (ITC), IC50 9.4 µM (FP), SPR KD 16.1 µM - **Selective:** >19-fold over Phe-Gln dipeptide; inactive vs TRIM27/39 - **PROTAC-ready:** Derivatizable isoindolinone scaffold for linker attachment - **Cellular potency:** IC50 40.0 µM (NanoBRET), 4.2x advantage over compound 88

Molecular Formula C22H22BrN3O5
Molecular Weight 488.3 g/mol
Cat. No. B15620178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 28
Molecular FormulaC22H22BrN3O5
Molecular Weight488.3 g/mol
Structural Identifiers
InChIInChI=1S/C22H22BrN3O5/c23-15-7-6-14-12-26(21(29)16(14)11-15)18(10-13-4-2-1-3-5-13)20(28)25-17(22(30)31)8-9-19(24)27/h1-7,11,17-18H,8-10,12H2,(H2,24,27)(H,25,28)(H,30,31)/t17-,18-/m0/s1
InChIKeyZIMGZGHJMMIEFB-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 28 (TRIM7-IN-1): A First-in-Class Small-Molecule Ligand for the TRIM7 PRYSPRY Domain


E3 ligase Ligand 28, also cataloged as TRIM7-IN-1 (compound 89), is a synthetic small-molecule inhibitor of the tripartite motif-containing protein 7 (TRIM7) E3 ubiquitin ligase [1]. It was developed using a C-degron structure-based approach and binds to the PRYSPRY domain of TRIM7, mimicking the φGln degron recognition motif [2]. With a molecular weight of 488.33 Da and formula C₂₂H₂₂BrN₃O₅, it represents the most optimized ligand from the first series of non-peptide TRIM7 PRYSPRY ligands, achieving low-micromolar binding affinity and demonstrating selectivity over closely related TRIM family members TRIM27 and TRIM39 [2].

Why E3 ligase Ligand 28 Cannot Be Replaced by Generic TRIM7 Peptide Fragments or Stereoisomers


TRIM7 recognizes substrate proteins through a stringent C-terminal φGln degron motif, and simple dipeptide mimetics such as Phe–Gln exhibit negligible binding (KD >50 µM) [1]. The development of E3 ligase Ligand 28 required iterative medicinal chemistry optimization including stereochemical control at the branchpoint carbon and introduction of a bromine substituent at the isoindolinone 3-position, each step yielding quantifiable improvements in binding affinity, target engagement, and selectivity [1]. Consequently, neither generic peptide fragments nor earlier-generation analogs from the same scaffold can serve as functional substitutes for this optimized ligand in TRIM7-targeting applications [1].

E3 ligase Ligand 28 Procurement Evidence: Quantitative Head-to-Head Differentiation Data


ITC Binding Affinity: E3 ligase Ligand 28 Outperforms Natural Degron Peptide Fragments

By isothermal titration calorimetry (ITC), E3 ligase Ligand 28 (compound 89) displays a KD of 2.6 ± 0.5 µM, representing a >19-fold improvement over the Phe–Gln dipeptide (KD >50 µM) and an approximately 3-fold improvement over the longer Ala–Leu–Phe–Gln peptide (KD 7.6 µM) [1]. The binding is enthalpy-driven (ΔH = −9.3 ± 0.8 kcal/mol), indicating favorable polar interactions with the TRIM7 PRYSPRY domain [1].

TRIM7 Isothermal Titration Calorimetry Binding Affinity

SPR-Based Stereochemical SAR: The S-Configuration with Bromine Substitution Is Essential for Potency

Surface plasmon resonance (SPR) analysis reveals that E3 ligase Ligand 28 (compound 89, S-isomer with 3-bromo substituent) achieves a KD of 16.1 ± 0.2 µM, compared to KD values of 26.3 ± 0.1 µM for the S-isomer without bromine (compound 88) and 62.4 ± 0.6 µM for the R-isomer (compound 87) [1]. The bromine atom at the isoindolinone 3-position introduces polar interactions with Arg354, providing a 1.6-fold improvement over the parent S-isomer [1].

TRIM7 Surface Plasmon Resonance Stereochemistry

Cellular Target Engagement: E3 ligase Ligand 28 Demonstrates ~4-Fold Superior Displacement in NanoBRET Assays

In a cellular NanoBRET target engagement assay using permeabilized cells expressing N-terminal NanoLuc-TRIM7 fusion construct, E3 ligase Ligand 28 (compound 89) displaced the T7-T tracer with an IC₅₀ of 40.0 ± 4.5 µM, compared to 167.6 ± 56.1 µM for the parent compound 88, representing an approximately 4.2-fold improvement [1]. This assay provides the first cellular-level quantitative comparison of TRIM7 ligand series [1].

TRIM7 NanoBRET Cellular Target Engagement

TRIM Family Selectivity: E3 ligase Ligand 28 Is Selective for TRIM7 over TRIM27 and TRIM39

Thermal shift assay screening of E3 ligase Ligand 28 (compound 89) against the PRYSPRY domains of TRIM27 and TRIM39, which share considerable sequence identity with TRIM7 PRYSPRY, revealed no significant melting temperature (Tm) shifts, whereas a clear Tm shift was observed for TRIM7 PRYSPRY [1]. This indicates that E3 ligase Ligand 28 is selective for TRIM7 over at least two closely related TRIM family E3 ligases [1].

TRIM7 Selectivity Thermal Shift Assay

Expansion of E3 Ligase Ligand Space: TRIM7 Represents a Non-CRBN/VHL E3 Ligase with Small-Molecule Ligandability

The vast majority of PROTAC degraders in development utilize CRBN (cereblon) or VHL (von Hippel–Lindau) E3 ligase ligands. E3 ligase Ligand 28 is among the first small-molecule ligands developed for the PRYSPRY domain of a TRIM family E3 ligase, distinct from the widely used CRBN and VHL systems [1]. While no direct cross-E3-ligase comparative degradation data exist, the ligand efficiency (LE) of compound 89 was noted as favorable compared to conventional dipeptide ligands and was deemed sufficient for degrader development [1]. The only prior PRYSPRY ligand, TRIM-473, targets TRIM58 rather than TRIM7, indicating ligand class specificity [1].

TRIM7 PROTAC E3 Ligase Ligand Space

E3 ligase Ligand 28 (TRIM7-IN-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Degrader Design Targeting the TRIM7 E3 Ligase

E3 ligase Ligand 28 provides a validated TRIM7-recruiting moiety with a KD of 2.6 µM (ITC) for constructing heterobifunctional PROTAC molecules. Its selectivity over TRIM27 and TRIM39 minimizes off-target E3 ligase engagement, and the presence of a derivatizable isoindolinone scaffold supports linker attachment for PROTAC synthesis [1]. Researchers developing degraders for targets in tissues with high TRIM7 expression (e.g., liver, lung) should prioritize this ligand over untested peptide-based TRIM7 binders that lack cellular target engagement validation [1].

Chemical Probe for TRIM7 Functional Studies in Viral Infection and Oncology

TRIM7 mediates ubiquitin-dependent degradation of enteroviral 2C protein and regulates signaling pathways including p38 and c-Jun/AP-1 [1]. E3 ligase Ligand 28, with its 4.2-fold cellular potency advantage over compound 88 (IC₅₀ 40.0 µM vs 167.6 µM in NanoBRET), serves as the best-characterized small-molecule probe for pharmacological modulation of TRIM7 in cellular models of viral infection, hepatocellular carcinoma, and lung cancer [1]. The prodrug ethyl ester strategy described in the primary literature can be applied to improve cell permeability for intact-cell studies [1].

TRIM7 Biochemical Assay Development and High-Throughput Screening

The well-characterized binding parameters of E3 ligase Ligand 28 (ITC KD 2.6 µM, FP IC₅₀ 9.4 µM, SPR KD 16.1 µM) make it an ideal reference ligand for developing and validating TRIM7 PRYSPRY domain binding assays, including fluorescence polarization displacement assays and SPR-based fragment screening [1]. Its superior affinity over peptide fragments (>19-fold over Phe–Gln dipeptide) ensures robust assay windows and reproducible dose-response curves [1].

Comparative E3 Ligase Profiling and Degrader Selectivity Studies

Given the documented selectivity of E3 ligase Ligand 28 for TRIM7 over TRIM27 and TRIM39 by thermal shift assay, this compound can be used alongside CRBN-recruiting (thalidomide-based) and VHL-recruiting (VH032-based) ligands to systematically compare degradation efficiency, substrate specificity, and off-target proteomic effects across different E3 ligase systems in a controlled experimental framework [1].

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